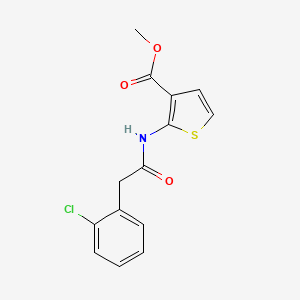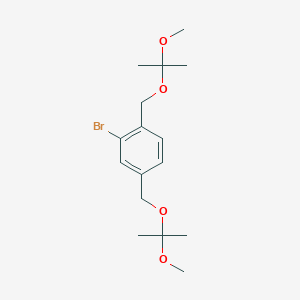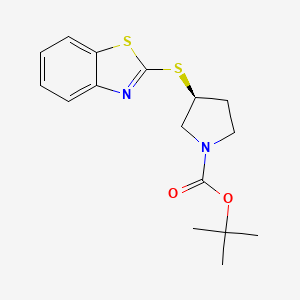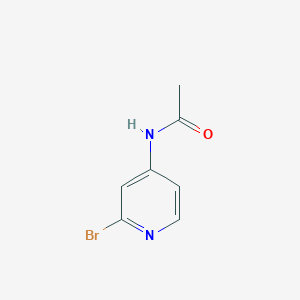
N-(2-Bromopyridin-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromopyridin-4-YL)acetamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and an acetamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Bromopyridin-4-YL)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with acetamide. The reaction typically requires a solvent such as dichloromethane and a base like N-ethyl-N,N-diisopropylamine (DIPEA). The reaction mixture is stirred at a temperature range of 5-20°C for about 16 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromopyridin-4-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound N-oxide or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(2-aminopyridin-4-yl)acetamide, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-Bromopyridin-4-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for molecules that can modulate biological pathways, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-Bromopyridin-4-YL)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromopyridin-2-yl)acetamide: Similar structure but with the bromine atom at the 5-position.
N-(4-Bromopyridin-2-yl)acetamide: Bromine atom at the 4-position.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of pyridine.
Uniqueness
N-(2-Bromopyridin-4-YL)acetamide is unique due to the specific positioning of the bromine and acetamide groups on the pyridine ring. This arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N-(2-bromopyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H,9,10,11) |
InChI Key |
WTUGDRQRWWLQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
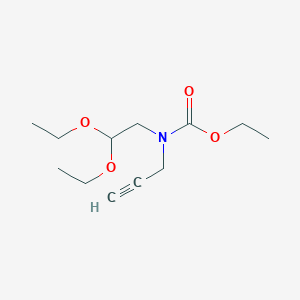
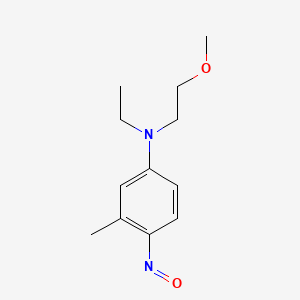

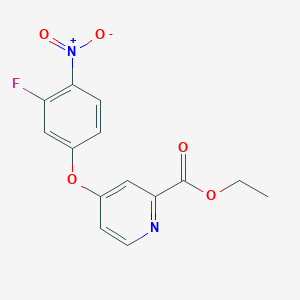
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)

